molecular formula C12H8N2O B3166375 4-(5-Hydroxypyridin-2-yl)benzonitrile CAS No. 910649-30-8

4-(5-Hydroxypyridin-2-yl)benzonitrile

Cat. No. B3166375
CAS RN: 910649-30-8
M. Wt: 196.20 g/mol
InChI Key: HMVHLVQMJNSVGB-UHFFFAOYSA-N
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Description

“4-(5-Hydroxypyridin-2-yl)benzonitrile” is a chemical compound with the molecular formula C12H8N2O . It is a type of benzonitrile, which are important structural elements found in various pharmaceuticals, agrochemicals, and natural products .


Synthesis Analysis

The synthesis of benzonitriles, including “4-(5-Hydroxypyridin-2-yl)benzonitrile”, often involves amino-catalyzed [3+3] benzannulation reactions . This process involves the reaction of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . The reaction can proceed smoothly under mild conditions without the aid of any metals, additional oxidants, or strong bases .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Scientific Research Applications

  • Medicinal Chemistry and Drug Development Caspase Inhibitors: 4-(5-Hydroxypyridin-2-yl)benzonitrile has been investigated as a potential caspase inhibitor. Caspases play a crucial role in apoptosis (programmed cell death), and inhibiting them could have therapeutic implications in cancer treatment and neurodegenerative diseases. Bcl-2 Modulation: Bcl-2 proteins regulate apoptosis. Researchers have explored this compound’s ability to modulate Bcl-2 family members, which could impact cancer therapy and other diseases involving abnormal cell survival.
  • Biological Studies TNF-alpha Modulation: Tumor necrosis factor-alpha (TNF-alpha) is a key cytokine involved in inflammation and immune responses. 4-(5-Hydroxypyridin-2-yl)benzonitrile might influence TNF-alpha signaling pathways, making it relevant for immunology research.
  • Cell Signaling and Biochemical Pathways MAPK/ERK Pathway: The compound’s effects on the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway have been explored. This pathway regulates cell proliferation, differentiation, and survival, making it a critical target for drug discovery.
  • Materials Science and Nanotechnology

    • Intermediate Synthesis : Researchers in materials science and nanotechnology use 4-(5-Hydroxypyridin-2-yl)benzonitrile as an intermediate in the synthesis of more complex molecules. Its unique structure contributes to the design of functional materials and nanoscale devices .
  • Chemical Biology and Enzyme Studies Protein Kinase C (PKC) Modulation: PKC enzymes are involved in cell signaling and regulation. Investigating how this compound interacts with PKC isoforms can provide insights into cellular processes and potential therapeutic targets.
  • Cytoskeleton Dynamics and Motor Proteins Kinesin Inhibition: Kinesins are motor proteins that transport cargo along microtubules within cells. 4-(5-Hydroxypyridin-2-yl)benzonitrile may affect kinesin activity, impacting intracellular transport and cellular organization.

Future Directions

The future directions for “4-(5-Hydroxypyridin-2-yl)benzonitrile” and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is also a key area of future research .

properties

IUPAC Name

4-(5-hydroxypyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11(15)8-14-12/h1-6,8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVHLVQMJNSVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692429
Record name 4-(5-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Hydroxypyridin-2-yl)benzonitrile

CAS RN

910649-30-8
Record name 4-(5-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the method described for Preparation 17 using 2-bromo-5-hydroxypyridine and 4-cyanophenylboronic acid to afford the title compound as a yellow solid (300 mg, 26%)
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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